

SRT 1720 allosteric binding to SIRT1

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Compound of Interest

Compound Name: SRT 1720 dihydrochloride

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An In-depth Technical Guide on the Allosteric Binding of SRT1720 to SIRT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase, is a key regulator of cellular metabolism, stress resistance, and inflammatory responses. Its activation is considered a promising therapeutic strategy for a variety of age-related diseases. SRT1720 is a potent and specific synthetic small-molecule activator of SIRT1 that operates through an allosteric mechanism. This document provides a comprehensive technical overview of the interaction between SRT1720 and SIRT1, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the associated signaling pathways.

Core Mechanism of Allosteric Activation

SRT1720 functions as a sirtuin-activating compound (STAC) by binding directly to an allosteric site within a conserved N-terminal domain of the SIRT1 enzyme.[1][2] This binding event induces a conformational change in the enzyme-substrate complex that lowers the Michaelis constant (K_m) for the acetylated peptide substrate, thereby increasing the enzyme's catalytic efficiency without altering the K_m for the NAD⁺ cofactor or the maximal reaction velocity (V_{max}). [2][3]

The activation mechanism is substrate-dependent. Initial studies demonstrating SRT1720's activity relied on peptide substrates tagged with a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 5-carboxytetramethylrhodamine (TAMRA).[4][5] This led to some



controversy, with reports suggesting that the fluorophore itself was essential for the observed activation and that SRT1720 did not activate SIRT1 against native, untagged peptide substrates.[3][6] However, subsequent research has provided evidence for a model of "assisted allosteric activation," where hydrophobic residues in native substrates, such as PGC-1α and FOXO3a, can mimic the function of the fluorophore, enabling activation by STACs like SRT1720.[4][7] A direct, allosteric mechanism is now widely supported.[8]

Quantitative Data: SRT1720-SIRT1 Interaction

The following tables summarize the key quantitative parameters defining the potency, selectivity, and efficacy of SRT1720 in activating SIRT1.

Table 1: Potency and Selectivity of SRT1720

Parameter	Value	Sirtuin Isoform	Assay Conditions	Reference(s)
EC50	0.16 μΜ	SIRT1	Cell-free assay	[2]
EC1.5	37 μΜ	SIRT2	Cell-free assay	[2]
EC1.5	>300 μM	SIRT3	Cell-free assay	[2]
Selectivity	>230-fold vs. SIRT2	-	-	[2]

Table 2: Efficacy of SIRT1 Activation by SRT1720



Substrate	Fold Activation	SRT1720 Conc.	Notes	Reference(s)
FDL Peptide	~2.3-fold	100 μΜ	Fluorophore- labeled p53- derived peptide	[5]
Native p53 Peptide	No activation	30 μΜ	HPLC-based assay	[3][9]
Full-length Ac- p53	~35% inhibition	30 μΜ	ELISA/Western Blot	[9]

Note: The discrepancy in activation efficacy highlights the substrate-dependent nature of SRT1720's mechanism and the controversy in early studies.

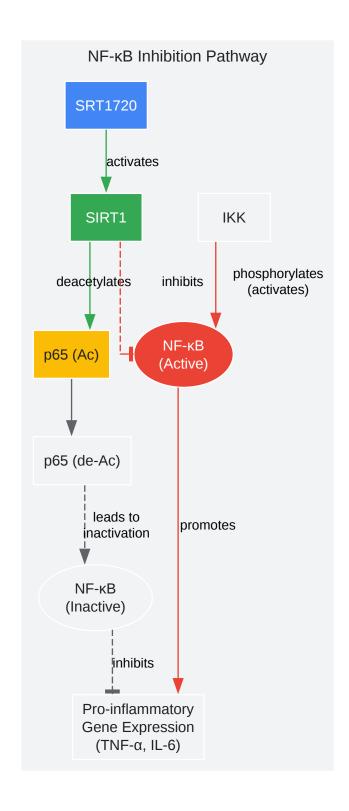
Signaling Pathways Modulated by SRT1720-Mediated SIRT1 Activation

SRT1720, through its activation of SIRT1, influences several critical downstream signaling pathways involved in inflammation, metabolism, and cellular senescence.

Inhibition of NF-kB Signaling Pathway

SIRT1 activation by SRT1720 leads to the deacetylation of the p65/ReIA subunit of the Nuclear Factor-kappa B (NF- κ B) complex.[8][10] This post-translational modification inhibits the transcriptional activity of NF- κ B, leading to reduced expression of pro-inflammatory cytokines such as TNF- α and IL-6.[8][11][12] This mechanism is central to the anti-inflammatory effects of SRT1720.





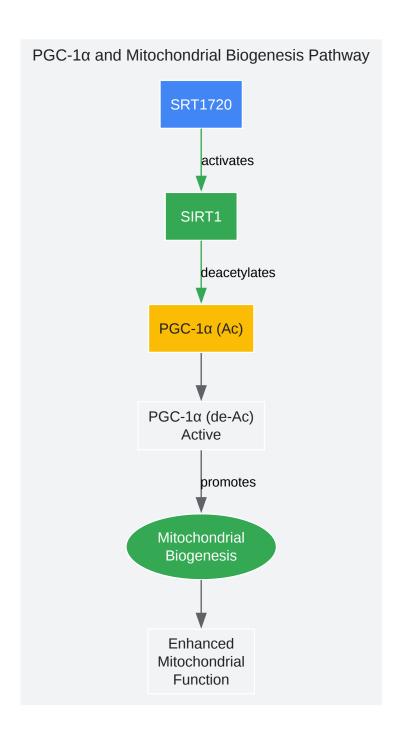
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SRT1720-mediated inhibition of the NF-kB pathway.

Modulation of PGC-1 α and Mitochondrial Biogenesis



Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- 1α) is a master regulator of mitochondrial biogenesis. SRT1720-activated SIRT1 deacetylates PGC- 1α , enhancing its transcriptional activity.[13] This leads to increased expression of mitochondrial proteins, elevated mitochondrial DNA copy number, and ultimately, enhanced mitochondrial capacity and function.[13][14]



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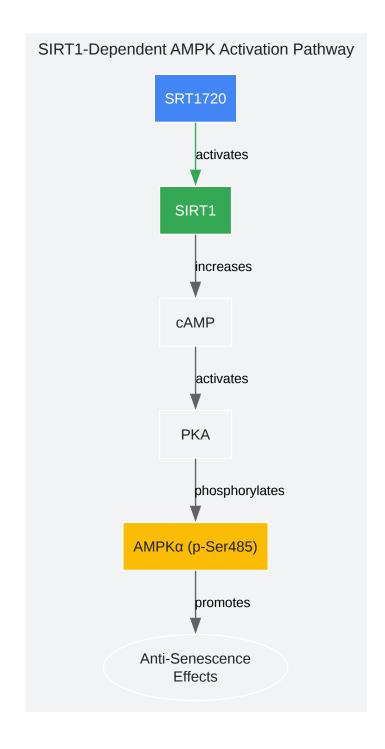


SRT1720 enhances mitochondrial biogenesis via PGC-1a.

Activation of the AMPK Signaling Pathway

The relationship between SRT1720 and AMP-activated protein kinase (AMPK) is complex. Some evidence suggests SRT1720 activates AMPK independently of SIRT1.[15] However, other studies have detailed a SIRT1-dependent pathway where its activation increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[16] PKA then phosphorylates AMPKα at serine 485, contributing to its activation and downstream antisenescence effects.[16]





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SRT1720-mediated activation of the AMPK pathway.

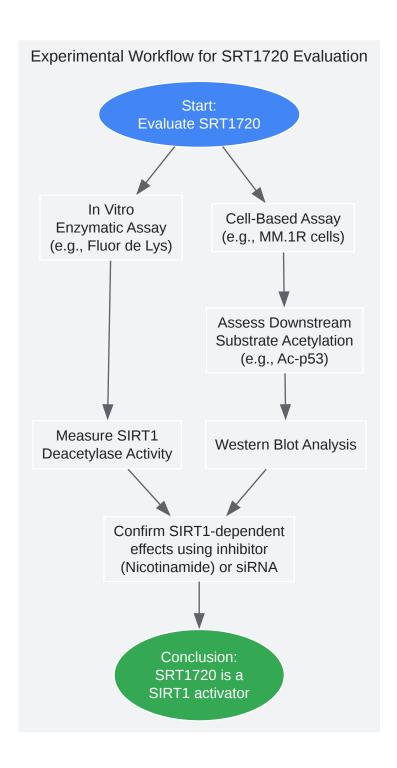
Experimental Protocols

Accurate assessment of SIRT1 activation by compounds like SRT1720 requires robust and specific assays. Below are detailed methodologies for key experiments.



General Experimental Workflow

The typical workflow for evaluating a putative SIRT1 activator involves a combination of in vitro enzymatic assays and cell-based assays to confirm target engagement and downstream effects.





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Workflow for assessing SIRT1 activation by SRT1720.

Protocol 1: Fluor de Lys Deacetylase Assay (Cell-Based)

This protocol is adapted from methodologies used to measure SRT1720-induced SIRT1 activity in multiple myeloma cells.[17]

- Cell Plating: Plate 4 x 10⁴ cells per well in a 96-well plate in 50 μL of appropriate culture medium.
- Compound Treatment: Treat cells with desired concentrations of SRT1720 (e.g., 7 μM) or vehicle control (DMSO). For inhibition controls, pre-treat cells with a SIRT1 inhibitor like nicotinamide.
- Substrate Addition: Add 200 μM of the Fluor de Lys substrate (BIOMOL International) to each well.
- Incubation: Incubate the plate for 5 hours at 37°C.
- Development: Add 100 μ L of the developing solution containing 2 μ M Trichostatin A (a broad-spectrum HDAC inhibitor to reduce background from other deacetylases).
- Final Incubation: Incubate for an additional 15 minutes at 37°C.
- Fluorescence Measurement: Read the fluorescence using a microplate reader (e.g.,
 SpectraMax M5) at the appropriate excitation and emission wavelengths for the fluorophore.

Protocol 2: HPLC-Based SIRT1 Activity Assay

This method provides direct measurement of substrate conversion and avoids potential artifacts from fluorophore tags. It is adapted from protocols used to challenge the direct activation model.[3]

- Reaction Mixture Preparation: Prepare a 100 μL reaction mixture containing:
 - Recombinant human SIRT1 (e.g., 5-10 nM).



- Acetylated peptide substrate (native or TAMRA-labeled, e.g., 1 μΜ).
- NAD+ (e.g., 500 μM).
- SRT1720 (e.g., 30 μM) or vehicle control (DMSO).
- Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
- Reaction Initiation and Incubation: Initiate the reaction by adding SIRT1 or NAD⁺. Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
- Reaction Termination: Stop the reaction by adding a quenching solution, such as 10 μ L of 1% trifluoroacetic acid (TFA).
- HPLC Analysis:
 - Inject the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).
 - Separate the acetylated substrate and deacetylated product using a gradient of acetonitrile in water with 0.1% TFA.
 - Monitor the elution profile using a UV detector (for native peptides) or a fluorescence detector (for TAMRA-labeled peptides).
- Quantification: Calculate the percentage of substrate conversion by integrating the peak areas of the substrate and product.

Protocol 3: Western Blot for Acetylated-p53

This protocol assesses the deacetylation of a key native SIRT1 substrate within cells.[10][17]

- Cell Culture and Treatment: Culture cells (e.g., murine embryonic fibroblasts or cancer cell lines) to ~80% confluency. Treat with SRT1720 or vehicle for a specified time (e.g., 18-24 hours).
- Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, nicotinamide).



- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- · Blocking and Antibody Incubation:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for acetylatedp53 (e.g., anti-Ac-p53 Lys382).
 - After washing, incubate with a secondary antibody conjugated to horseradish peroxidase
 (HRP) for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total p53 and a loading control like GAPDH.
- Densitometry: Quantify the band intensities using software like ImageJ. Calculate the ratio of acetylated-p53 to total p53.[10]

Conclusion

SRT1720 is a well-characterized allosteric activator of SIRT1 that enhances the enzyme's deacetylase activity toward specific substrates. Its mechanism, while initially debated, is now understood to involve direct binding to an N-terminal domain, which lowers the K_m for the acetylated substrate. Through SIRT1 activation, SRT1720 modulates critical signaling pathways, notably inhibiting NF- κ B-driven inflammation and promoting PGC- 1α -mediated mitochondrial biogenesis. The experimental protocols detailed herein provide a robust



framework for researchers to investigate the SRT1720-SIRT1 interaction and explore its therapeutic potential in metabolic and inflammatory diseases.

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